Regiochemical Differentiation: The 2-Position Carboxylic Acid Enables Nanomolar CDK2 Inhibition Inaccessible to Other Isomers
Derivatives synthesized from the 3H-imidazo[4,5-c]pyridine-2-carboxylic acid scaffold exhibit potent CDK2 inhibitory activity. The most active compound, 5b, derived from this scaffold via a scaffold-hopping strategy from CYC202, achieved an IC50 of 21 nM against CDK2 [1]. In contrast, the 4-carboxylic acid isomer (1H-imidazo[4,5-c]pyridine-4-carboxylic acid) is not reported as a precursor for CDK2 inhibitors, but rather is associated with AT2 receptor antagonists [2]. This demonstrates a functional specificity tied to the 2-carboxylate regiochemistry.
| Evidence Dimension | CDK2 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Derivative 5b: IC50 = 21 nM |
| Comparator Or Baseline | 1H-imidazo[4,5-c]pyridine-4-carboxylic acid derivatives: Not reported as CDK2 inhibitors |
| Quantified Difference | Not applicable (functionally distinct) |
| Conditions | CDK2 inhibition assay (in vitro) |
Why This Matters
This provides a direct, research-validated justification for selecting the 2-carboxylic acid isomer over the 4-carboxylic acid isomer for CDK2-targeted drug discovery programs.
- [1] Zhang, L., et al. (2018). Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. Archiv der Pharmazie, 351(6), 1700381. View Source
- [2] Wu, M. T., et al. (1991). Synthesis and structure-activity relationships of a novel series of non-peptide angiotensin II receptor binding inhibitors specific for the AT2 subtype. Journal of Medicinal Chemistry, 34(3), 1050-1057. View Source
